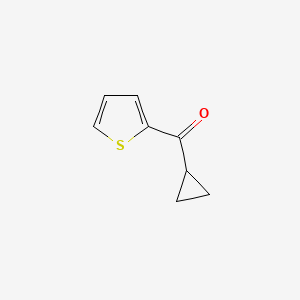

Cyclopropyl 2-thienyl ketone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 70849. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

cyclopropyl(thiophen-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8OS/c9-8(6-3-4-6)7-2-1-5-10-7/h1-2,5-6H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJDFNFSTSCAKPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20210967 | |

| Record name | Cyclopropyl 2-thienyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6193-47-1 | |

| Record name | Cyclopropyl-2-thienylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6193-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropyl 2-thienyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006193471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6193-47-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70849 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopropyl 2-thienyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropyl 2-thienyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Versatile Heterocyclic Building Block

An In-Depth Technical Guide to Cyclopropyl 2-Thienyl Ketone: Properties, Synthesis, and Applications

This compound, also known by its IUPAC name cyclopropyl(thiophen-2-yl)methanone, is a heterocyclic aromatic ketone that combines the unique chemical properties of a strained cyclopropyl ring and an electron-rich thiophene moiety.[1] This combination makes it a valuable and versatile intermediate in synthetic organic chemistry. The cyclopropyl group, a common motif in medicinal chemistry, can confer conformational rigidity, enhance metabolic stability, and improve the pharmacokinetic profile of drug candidates.[1][2] The thiophene ring is a bioisostere of a benzene ring and is a key component in numerous pharmaceuticals.

This guide provides a comprehensive overview of the fundamental properties, synthesis, spectroscopic profile, reactivity, and applications of this compound, with a particular focus on its role as a key starting material in the synthesis of important pharmaceutical agents.

Physicochemical and Computed Properties

This compound is typically a colorless to light yellow or orange clear liquid under standard conditions.[] Its core properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 6193-47-1 | [1][4] |

| Molecular Formula | C₈H₈OS | [1] |

| Molecular Weight | 152.21 g/mol | [] |

| Appearance | Clear yellow liquid | [] |

| Boiling Point | 120 °C @ 3 mmHg | [4] |

| Density | ~1.17 - 1.18 g/mL @ 25 °C | [4] |

| Refractive Index (n20/D) | ~1.584 | [4] |

| XLogP3 | 1.7 | [1] |

| Topological Polar Surface Area | 45.3 Ų | [1] |

Synthesis: The Friedel-Crafts Acylation Approach

The most common and direct method for synthesizing this compound is the Friedel-Crafts acylation of thiophene with cyclopropanecarbonyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃).[5]

The mechanism involves the activation of the acyl chloride by the Lewis acid to form a highly electrophilic acylium ion. The electron-rich thiophene ring then acts as a nucleophile, attacking the acylium ion. The substitution preferentially occurs at the C2 position of the thiophene ring, as the cationic intermediate (the sigma complex) is more resonance-stabilized compared to attack at the C3 position.[5]

Visualizing the Synthesis Workflow

Caption: Workflow for Friedel-Crafts Acylation Synthesis.

Detailed Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative procedure based on established methods for Friedel-Crafts acylation.[5][6]

-

Reaction Setup: To a dry, 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and an anhydrous solvent such as dichloromethane (CH₂Cl₂). Cool the suspension to 0-5 °C in an ice bath.

-

Acylium Ion Formation: Add a solution of cyclopropanecarbonyl chloride (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the internal temperature remains below 10 °C.

-

Acylation: After forming the acylium ion complex, add a solution of thiophene (1.0-1.2 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture at 0-5 °C.

-

Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized ketone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following data were obtained on a 600 MHz spectrometer with the sample dissolved in Chloroform-d.[7]

¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity / Coupling (J, Hz) | Integration | Assignment |

|---|---|---|---|

| 8.12 | dd, J = 3.0, 1.3 | 1H | Thiophene H5 |

| 7.59 | dd, J = 5.1, 1.4 | 1H | Thiophene H3 |

| 7.32 | dd, J = 5.1, 2.9 | 1H | Thiophene H4 |

| 2.51 | m | 1H | Cyclopropyl CH |

| 1.21 | p, J = 4.6 | 2H | Cyclopropyl CH₂ |

| 1.01 | m | 2H | Cyclopropyl CH₂ |

¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 194.7 | Carbonyl (C=O) |

| 143.1 | Thiophene C2 |

| 131.5 | Thiophene C5 |

| 127.0 | Thiophene C3 |

| 126.2 | Thiophene C4 |

| 18.3 | Cyclopropyl CH |

| 11.3 | Cyclopropyl CH₂ |

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. For this compound, the most characteristic absorptions are:

-

~3100 cm⁻¹: Aromatic C-H stretching from the thiophene ring.

-

~3080-3040 cm⁻¹: C-H stretching from the strained cyclopropyl ring.[8]

-

~1690-1660 cm⁻¹: A strong, sharp absorption corresponding to the C=O (carbonyl) stretching vibration. The conjugation with the aromatic thiophene ring lowers this frequency from that of a typical saturated ketone.[9]

-

~1400-1500 cm⁻¹: C=C stretching vibrations within the thiophene ring.

Chemical Reactivity: Gateway to Complex Molecules

The reactivity of this compound is governed by the interplay between the carbonyl group, the adjacent cyclopropyl ring, and the thiophene ring. A synthetically crucial reaction is the α-halogenation of the ketone, which creates an electrophilic center for subsequent nucleophilic substitution.

This reactivity is expertly exploited in the synthesis of the antiplatelet drug Prasugrel.[10] The first step in this pathway often involves the bromination of this compound at the carbon adjacent to the carbonyl group.

Mechanism: α-Bromination

Caption: α-Bromination enabling pharmaceutical synthesis.

This reaction typically proceeds by treating the ketone with a bromine source, such as N-Bromosuccinimide (NBS) or elemental bromine, often in a solvent like acetonitrile.[10] The resulting α-bromo ketone is a powerful electrophile, ready to react with nucleophiles.

Applications in Drug Development: The Prasugrel Case Study

This compound is a registered starting material for the synthesis of Prasugrel, a potent antiplatelet agent used to reduce thrombotic cardiovascular events.[10][11] The synthesis highlights the ketone's value as a molecular scaffold.

Role as a Key Intermediate

The synthesis of Prasugrel demonstrates a practical and high-value application.[10] After the initial α-bromination of this compound, the resulting bromo-ketone undergoes a nucleophilic substitution reaction with a thienopyridine core structure.[10] This is followed by further transformations, including an acetylation step, to yield the final active pharmaceutical ingredient (API).

Caption: Synthetic relationship to the drug Prasugrel.

This synthetic route underscores the importance of this compound in providing a foundational piece of the final drug's complex architecture, combining the essential cyclopropyl and thienyl motifs.

Safety and Handling

This compound is classified as a combustible liquid and can cause skin, eye, and respiratory irritation.[1]

-

GHS Hazard Statements: H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautions: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.[1]

-

Storage: Store in a cool, well-ventilated place, typically recommended at 2-8 °C.[4]

References

- 1. Cyclopropyl-2-thienylmethanone | C8H8OS | CID 80328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethanone, 1-cyclopropyl- [webbook.nist.gov]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. websites.umich.edu [websites.umich.edu]

- 7. rsc.org [rsc.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. This compound(6193-47-1) IR Spectrum [m.chemicalbook.com]

- 10. asianpubs.org [asianpubs.org]

- 11. Synthesis of Prasugrel [cjph.com.cn]

"Cyclopropyl 2-thienyl ketone" CAS number 6193-47-1

An In-depth Technical Guide to Cyclopropyl 2-thienyl ketone (CAS 6193-47-1)

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on this compound. It delves into the compound's synthesis, characterization, applications, and safety protocols, grounding all information in established scientific principles and authoritative references.

Strategic Importance in Chemical Synthesis

This compound, identified by CAS number 6193-47-1, is a versatile chemical intermediate that merges two structurally significant motifs: a cyclopropyl ring and a thiophene heterocycle. The cyclopropyl group is a highly valued structural unit in medicinal chemistry, known for its ability to impose conformational rigidity, enhance metabolic stability, and improve pharmacokinetic profiles of drug candidates.[1][2][3] Its unique steric and electronic properties often lead to increased potency and selectivity for biological targets.[2][4]

The thiophene ring, a common bioisostere for a phenyl ring, is prevalent in numerous pharmaceuticals. This ketone, therefore, serves as a crucial building block for creating more complex molecules with potential biological activity.[5][6] It is particularly noted as a key intermediate in the synthesis of novel anti-inflammatory and analgesic agents.[5][6]

Physicochemical Properties

A summary of the core properties of this compound is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 6193-47-1 | [5][7][8] |

| Molecular Formula | C₈H₈OS | [5][7][9] |

| Molecular Weight | 152.21 g/mol | [5][8][9] |

| Appearance | Colorless to light yellow/orange clear liquid | [5][6][] |

| Boiling Point | 120 °C at 3 mmHg | [5][6] |

| Density | ~1.17 - 1.18 g/mL at 25 °C | [5][11] |

| Refractive Index (n20/D) | ~1.58 | [5][6][11] |

| Purity | ≥ 96% (GC) | [5] |

Synthesis Methodologies: A Focus on Efficiency

The synthesis of aryl ketones is a cornerstone of organic chemistry, with the Friedel-Crafts acylation being a classic and widely used method. For this compound, efficient protocols have been developed to maximize yield and minimize complex purification steps, which is critical for its application as a synthetic intermediate.

A particularly effective method involves the direct acylation of thiophene with cyclopropanecarboxylic acid. This approach avoids the need to first convert the carboxylic acid to a more reactive acid chloride, streamlining the process. A patented method describes the use of polyphosphoric acid (PPA) as both a catalyst and a water-scavenging solvent to drive the reaction to completion with high yields.[12]

Workflow for Direct Acylation Synthesis

The following diagram illustrates the streamlined workflow for the synthesis of this compound.

Caption: Synthesis workflow via direct acylation.

Experimental Protocol: Direct Acylation with Polyphosphoric Acid

This protocol is adapted from established methodologies for the direct acylation of thiophene.[12]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, combine thiophene (1.2 equivalents) and cyclopropanecarboxylic acid (1.0 equivalent).

-

Catalyst Addition: Carefully add polyphosphoric acid (PPA) to the mixture (approximately 2g of PPA per gram of carboxylic acid).

-

Heating: Stir the resulting solution at 75°C for approximately 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil, if necessary, via vacuum distillation to obtain the final this compound.

Trustworthiness Note: This self-validating protocol includes a monitoring step (TLC/GC) to ensure reaction completion and a standard aqueous workup to remove the acid catalyst and unreacted starting materials, followed by a final purification step to ensure high purity of the final product.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. A combination of spectroscopic and chromatographic techniques is employed.

| Technique | Expected Observations | Source(s) |

| IR Spectroscopy | Strong C=O stretching vibration around 1660-1700 cm⁻¹. Characteristic C-H stretches for the thiophene and cyclopropyl rings. | [9][13][14] |

| ¹H NMR | Signals in the aromatic region (δ 7-8 ppm) for thiophene protons. Multiplets in the upfield region (δ 0.9-1.3 ppm) for cyclopropyl protons. A multiplet around δ 2.5-3.0 ppm for the cyclopropyl proton adjacent to the carbonyl. | [14][15] |

| ¹³C NMR | Carbonyl carbon resonance in the δ 190-200 ppm range. Resonances for thiophene carbons (δ 125-145 ppm) and cyclopropyl carbons (δ 10-20 ppm). | [14] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 152. Characteristic fragmentation patterns such as α-cleavage leading to acylium ions. | [9][13] |

| HPLC (RP) | A single major peak indicating high purity under reverse-phase conditions. | [7] |

Protocol: Reverse-Phase HPLC Analysis

This method is suitable for assessing the purity of this compound.[7]

-

Column: Use a standard C18 reverse-phase column (e.g., Newcrom R1).[7]

-

Mobile Phase: Prepare an isocratic mobile phase consisting of a mixture of acetonitrile (MeCN) and water. Phosphoric acid can be added as a modifier. For MS compatibility, replace phosphoric acid with formic acid.[7]

-

Flow Rate: Set a flow rate of 1.0 mL/min.

-

Detection: Use a UV detector set to an appropriate wavelength (e.g., 254 nm) to monitor the elution.

-

Injection: Inject a solution of the sample dissolved in the mobile phase.

-

Analysis: The retention time and peak area are used to determine the purity of the compound.

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile scaffold for constructing biologically active molecules. The combination of the rigid, metabolically stable cyclopropyl group and the aromatic thiophene ring provides a foundation for accessing diverse chemical space.

The cyclopropyl fragment is known to address several challenges in drug discovery, including:

-

Enhanced Potency: By providing conformational constraint.[2]

-

Improved Metabolic Stability: The C-H bonds are stronger than in standard alkyl chains.[2][4]

-

Reduced Off-Target Effects: By fine-tuning the molecule's shape and electronics.[2]

-

Increased Brain Permeability: In certain contexts.[2]

This ketone is a direct precursor to more complex structures, enabling chemists to perform subsequent reactions such as reductions, halogenations, and aminations to build novel pharmaceutical candidates.[5][12][16]

Logical Flow from Intermediate to Bioactive Molecule

The following diagram illustrates the pivotal role of this compound as a starting point for developing advanced molecular targets.

Caption: Role as a key intermediate in synthesis.

Safety, Handling, and Storage

Proper handling of this compound is crucial for laboratory safety. The compound presents several hazards that require appropriate precautions.

| Hazard Class | GHS Classification | Precautionary Statements (Examples) | Source(s) |

| Flammability | H227: Combustible liquid | P210: Keep away from heat/sparks/open flames. | [9] |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves. | [9] |

| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9] |

| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing mist/vapors. Use only outdoors or in a well-ventilated area. | [9] |

Storage: Store in a tightly closed container in a cool (2-8°C recommended), dry, and well-ventilated place.[5][6][8] Keep away from oxidizing agents.[17]

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[17][18]

Conclusion

This compound (CAS 6193-47-1) is more than a simple chemical; it is a strategic building block that empowers innovation in pharmaceutical and chemical research. Its unique structure, derived from the fusion of a cyclopropyl ring and a thiophene moiety, offers a compelling starting point for the synthesis of complex molecular architectures. With efficient synthesis routes, well-defined analytical profiles, and significant potential in drug discovery, this compound will continue to be a valuable tool for scientists aiming to develop next-generation therapeutics and advanced materials.

References

- 1. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 4. scientificupdate.com [scientificupdate.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound | SIELC Technologies [sielc.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Cyclopropyl-2-thienylmethanone | C8H8OS | CID 80328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CAS NO. 6193-47-1 | this compound | C8H8OS [localpharmaguide.com]

- 12. EP1029858A1 - Process for the production of cyclopentyl 2-thienyl ketone - Google Patents [patents.google.com]

- 13. fiveable.me [fiveable.me]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. This compound(6193-47-1) 1H NMR [m.chemicalbook.com]

- 16. US5969159A - Synthesis of cyclopentyl 2-thienyl ketone tiletamine and tiletamine acid addition salts such as tiletamine hydrochloride - Google Patents [patents.google.com]

- 17. fishersci.com [fishersci.com]

- 18. images.thdstatic.com [images.thdstatic.com]

"Cyclopropyl 2-thienyl ketone" molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of Cyclopropyl 2-Thienyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C₈H₈OS) is a molecule of significant interest in medicinal and materials chemistry, serving as a versatile scaffold for the synthesis of complex chemical entities.[1] Its unique combination of a strained cyclopropyl ring and an electron-rich thienyl moiety, bridged by a carbonyl group, gives rise to distinct structural and electronic properties. Understanding the three-dimensional arrangement, or conformation, of this molecule is paramount for predicting its reactivity, biological activity, and physical properties. This guide provides a detailed examination of the molecular structure of this compound, with a primary focus on its conformational preferences. We will explore the critical interplay between the cyclopropyl and carbonyl groups that dictates the molecule's most stable energetic states, supported by established principles from computational and experimental studies on analogous systems.

Foundational Molecular Structure

At its core, this compound is composed of three key functional components: a cyclopropane ring, a thiophene ring, and a ketone linker.

-

The Cyclopropyl Group: This three-membered carbocycle is characterized by significant ring strain, which imparts unusual bonding characteristics. The carbon-carbon bonds possess a high degree of 'p' character, allowing the ring to engage in electronic conjugation with adjacent π-systems, such as a carbonyl group.[2][3] This interaction is a dominant factor in its conformational behavior.

-

The 2-Thienyl Group: Thiophene is a five-membered aromatic heterocycle containing a sulfur atom. It is considered an electron-rich aromatic system, capable of participating in various chemical transformations and molecular interactions.

-

The Carbonyl (Ketone) Bridge: The C=O group acts as a rigid linker between the two ring systems. Its π-system is central to the electronic communication between the cyclopropyl and thienyl moieties and serves as the primary pivot point for conformational isomerism.

Table 1: Key Molecular Properties

| Property | Value | Reference |

| IUPAC Name | cyclopropyl(thiophen-2-yl)methanone | [4] |

| CAS Number | 6193-47-1 | [5][] |

| Molecular Formula | C₈H₈OS | [1][4][5] |

| Molecular Weight | 152.21 g/mol | [1][5][] |

| Appearance | Colorless to light yellow clear liquid | [1] |

Conformational Analysis: The Dominance of the s-cis Arrangement

The conformation of this compound is primarily defined by the rotation around the single bonds connecting the carbonyl carbon to the cyclopropyl and thienyl rings. The most significant of these is the orientation of the cyclopropyl ring relative to the carbonyl group.

Defining s-cis and s-trans Conformations

Rotation around the single (sigma) bond between the cyclopropyl ring and the carbonyl group gives rise to two principal planar conformations, termed s-cis and s-trans.[7][8] The "s" prefix explicitly denotes that the isomerism is around a single bond.[7]

-

s-cis (Bisected) Conformation: In this arrangement, the carbonyl double bond is eclipsed with one of the C-C bonds of the cyclopropane ring. This geometry allows for maximum overlap between the π-orbitals of the carbonyl group and the Walsh orbitals of the cyclopropyl ring.

-

s-trans (Gauche) Conformation: Here, the carbonyl double bond is positioned gauche to the C-C bonds of the cyclopropane ring. This conformation results in reduced orbital overlap compared to the s-cis form.

Theoretical and experimental studies on analogous molecules, such as cyclopropyl methyl ketone, have definitively shown that the s-cis conformation represents the global energy minimum, making it the most stable and populated conformer.[9][10][11][12] The s-trans conformer exists as a higher-energy local minimum.[10][11][12] This preference is a direct consequence of the favorable electronic conjugation in the s-cis state, which stabilizes the overall molecule.

Diagram 1: Key Conformational Dihedral Angle

Caption: Dihedral angle defining cyclopropyl-ketone orientation.

Energetic Landscape

The stability difference between the conformers can be visualized with a potential energy diagram. The rotation around the C(cyclopropyl)-C(carbonyl) bond is not free; it is governed by an energy barrier. The s-cis conformation sits at the lowest energy level, while the s-trans is slightly higher in energy. The transition state between them represents the energy barrier to rotation.

Table 2: Qualitative Conformational Stability

| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy | Stability | Primary Reason |

| s-cis (Bisected) | ~0° | Lowest (Global Minimum) | Most Stable | Maximum conjugative overlap between cyclopropyl Walsh orbitals and carbonyl π-system.[3][10][11] |

| s-trans (Gauche) | ~180° | Higher (Local Minimum) | Less Stable | Steric hindrance and reduced electronic stabilization.[10][11] |

Diagram 2: Potential Energy Profile of Conformation```dot

// Axis "angle_axis_start" [pos="0,0", label=""]; "angle_axis_end" [pos="8,0", label=""]; "energy_axis_start" [pos="0,0", label=""]; "energy_axis_end" [pos="0,4", label=""]; "angle_axis_start" -> "angle_axis_end" [label=" Dihedral Angle (ω)", arrowhead=vee]; "energy_axis_start" -> "energy_axis_end" [label=" Potential Energy", arrowhead=vee];

// Points on curve p1 [pos="1,0.5", label=""]; p2 [pos="2.5,3", label=""]; p3 [pos="4,1.5", label=""]; p4 [pos="5.5,3", label=""]; p5 [pos="7,0.5", label=""];

// Curve p1 -> p2 -> p3 -> p4 -> p5 [style=solid, color="#4285F4", splines=curved, arrowhead=none];

// Labels "s_cis_1" [shape=plaintext, pos="1,-0.5", label="s-cis (0°)", fontcolor="#34A853"]; "s_trans" [shape=plaintext, pos="4,-0.5", label="s-trans (180°)", fontcolor="#EA4335"]; "s_cis_2" [shape=plaintext, pos="7,-0.5", label="s-cis (360°)", fontcolor="#34A853"]; "E_scis" [shape=plaintext, pos="1.5,0.7", label="Global\nMinimum", fontcolor="#34A853"]; "E_strans" [shape=plaintext, pos="4.5,1.7", label="Local\nMinimum", fontcolor="#EA4335"]; }

Caption: Workflow integrating experimental and computational structural analysis.

-

X-ray Crystallography: This is the gold standard for unambiguously determining the molecular structure in the solid state. [13]It provides precise measurements of bond lengths, bond angles, and torsional angles, which would definitively confirm the preferred conformation in the crystal lattice. [14]* Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecule's structure in solution. Techniques like the Nuclear Overhauser Effect (NOE) can be used to determine through-space proximity of atoms, offering powerful evidence for the predominant conformation in a liquid state.

-

Computational Chemistry: Quantum mechanical methods like Density Functional Theory (DFT) are invaluable for mapping the potential energy surface of the molecule. [3]These calculations can accurately predict the geometries of stable conformers and transition states, along with their relative energies, corroborating experimental findings. [9][10][11]

Experimental & Computational Protocols

To ensure scientific integrity, the methodologies used for structural elucidation must be robust and self-validating.

Protocol 1: Single-Crystal X-ray Diffraction (SC-XRD)

This protocol outlines the definitive method for determining the solid-state structure.

-

Crystal Growth (Prerequisite):

-

Obtain high-purity this compound (>99%).

-

Slowly evaporate a solution of the compound in a suitable solvent (e.g., hexane, ethanol, or a mixture). The goal is to grow a single, well-ordered crystal of at least 0.1 mm in all dimensions. [15]This is often the most challenging step. [15][16]2. Crystal Mounting:

-

Carefully select a suitable crystal under a microscope.

-

Mount the crystal on a goniometer head using a cryoprotectant oil and flash-cool it in a stream of liquid nitrogen to minimize thermal motion and radiation damage.

-

-

Data Collection:

-

Place the mounted crystal on a single-crystal X-ray diffractometer. [14] * An intense, monochromatic X-ray beam is directed at the crystal. [15] * The crystal is rotated, and the diffraction pattern (the positions and intensities of the reflected X-rays) is recorded on a detector (e.g., a CCD or pixel detector). [15]4. Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell dimensions and space group.

-

A Fourier transform is applied to the intensity data to generate an electron density map of the crystal. [17] * An initial molecular model is fitted into the electron density map.

-

The model is refined using least-squares methods, adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns. The final refined structure yields precise atomic coordinates.

-

Protocol 2: Computational Conformational Analysis via DFT

This protocol describes how to computationally determine the most stable conformers.

-

Initial Structure Generation:

-

Build the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

-

Create several starting geometries corresponding to potential conformers, specifically the s-cis and s-trans forms.

-

-

Geometry Optimization:

-

Perform a full geometry optimization for each starting structure using a DFT method. A common and reliable choice is the B3LYP functional with a basis set such as 6-31G(d).

-

This calculation finds the lowest energy geometry for each conformer (the bottom of the potential energy wells).

-

-

Frequency Calculation:

-

For each optimized structure, perform a frequency calculation at the same level of theory.

-

Confirm that the optimized structures are true minima on the potential energy surface by ensuring there are no imaginary frequencies. An imaginary frequency indicates a transition state.

-

-

Potential Energy Scan (Torsional Scan):

-

To map the energy barrier between conformers, perform a relaxed potential energy scan.

-

Select the dihedral angle corresponding to the rotation around the C(cyclopropyl)-C(carbonyl) bond.

-

Constrain this dihedral angle and optimize the rest of the molecular geometry at fixed intervals (e.g., every 10 degrees from 0° to 360°).

-

Plot the resulting relative energy versus the dihedral angle to visualize the complete rotational energy profile, as depicted in Diagram 2.

-

Conclusion and Outlook

The molecular architecture of this compound is governed by a powerful electronic interaction between the cyclopropyl ring and the adjacent carbonyl group. This leads to a strong preference for the s-cis (bisected) conformation, which maximizes conjugative stabilization. While this represents the global energy minimum, other conformers like the s-trans exist as minor, higher-energy species. A thorough understanding of this conformational landscape, achieved through the synergistic application of X-ray crystallography, NMR spectroscopy, and computational modeling, is essential for professionals in drug development and materials science. This knowledge enables the rational design of novel molecules where the specific three-dimensional orientation of the cyclopropyl and thienyl groups can be leveraged to control biological activity, reactivity, and material properties.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chimia.ch [chimia.ch]

- 3. Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclopropyl-2-thienylmethanone | C8H8OS | CID 80328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | SIELC Technologies [sielc.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uwlax.edu [uwlax.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Development of Molecular Mechanics Torsion Parameters for alpha,beta-Cyclopropyl Ketones and Conformational Analysis of Bicyclo[m.1.0]alkan-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Collection - Development of Molecular Mechanics Torsion Parameters for α,β-Cyclopropyl Ketones and Conformational Analysis of Bicyclo[m.1.0]alkan-2-ones - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 16. proteopedia.org [proteopedia.org]

- 17. fiveable.me [fiveable.me]

A Spectroscopic and Structural Elucidation Guide to Cyclopropyl 2-Thienyl Ketone

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of Cyclopropyl 2-thienyl ketone (CAS No. 6193-47-1). As a valuable building block in medicinal and materials chemistry, a thorough understanding of its structural and electronic characteristics is paramount for researchers, scientists, and drug development professionals.[1] This document presents a detailed examination of its Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Each section includes field-proven experimental protocols, in-depth interpretation of the spectral data, and visual aids to correlate spectroscopic features with the molecular structure. The causality behind spectral patterns is explained, providing a self-validating framework for the characterization of this and related compounds.

Introduction: The Significance of a Versatile Ketone

This compound, with the IUPAC name cyclopropyl(thiophen-2-yl)methanone, is a heterocyclic ketone incorporating a strained cyclopropyl ring and an aromatic thiophene moiety.[2] This unique combination of a non-aromatic carbocycle and a heteroaromatic ring makes it a subject of interest for developing novel chemical entities. The cyclopropyl group can enhance metabolic stability and introduce specific conformational constraints in drug candidates, while the thiophene ring is a well-known pharmacophore.[1]

Compound Identity:

-

CAS Number: 6193-47-1[3]

-

Molecular Formula: C₈H₈OS[3]

-

Molecular Weight: 152.21 g/mol [3]

-

Synonyms: Cyclopropyl(thiophen-2-yl)methanone, 2-Thienoylcyclopropane[3]

The following sections will deconstruct the spectroscopic signature of this molecule, providing a foundational dataset for its identification and use in synthetic applications.

Caption: Molecular Structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment of the hydrogen atoms within the molecule, allowing for their definitive assignment.

Experimental Protocol

A ¹H NMR spectrum is typically acquired by dissolving a small sample (5-10 mg) of the analyte in approximately 0.5-0.7 mL of a deuterated solvent, most commonly deuterated chloroform (CDCl₃), containing 0.03% tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument. Data is processed with appropriate phasing and baseline correction.

Data Presentation

The ¹H NMR spectrum of this compound in CDCl₃ shows distinct signals corresponding to the thiophene and cyclopropyl protons.

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H-5' | 7.82 | dd | 3.8, 1.2 | 1H | Thiophene H |

| H-3' | 7.62 | dd | 5.0, 1.2 | 1H | Thiophene H |

| H-4' | 7.14 | dd | 5.0, 3.8 | 1H | Thiophene H |

| H-1 | 2.54 | m | - | 1H | Cyclopropyl CH |

| H-2a/H-3a | 1.23 | m | - | 2H | Cyclopropyl CH₂ |

| H-2b/H-3b | 1.01 | m | - | 2H | Cyclopropyl CH₂ |

| Data sourced from ChemicalBook.[4] |

Spectral Interpretation

The spectrum is logically divided into two regions: the downfield aromatic region (7.0-8.0 ppm) and the upfield aliphatic region (0.5-3.0 ppm).

-

Thiophene Protons (7.14-7.82 ppm): The three protons on the thiophene ring appear as distinct doublets of doublets, characteristic of a 2-substituted thiophene system. The proton at the 5'-position (H-5') is the most deshielded (7.82 ppm) due to its proximity to the electron-withdrawing carbonyl group and the sulfur atom. The proton at the 3'-position (H-3') appears at 7.62 ppm. The proton at the 4'-position (H-4') is the most upfield of the three at 7.14 ppm. The coupling constants are consistent with typical thiophene ring couplings (J₃₄ ≈ 5.0 Hz, J₄₅ ≈ 3.8 Hz, and J₃₅ ≈ 1.2 Hz).

-

Cyclopropyl Protons (1.01-2.54 ppm): The protons of the cyclopropyl group are significantly shielded. The single methine proton (H-1), directly attached to the carbonyl group, is the most downfield of this system, appearing as a multiplet around 2.54 ppm. The four methylene protons on the cyclopropyl ring are diastereotopic and appear as two separate multiplets at approximately 1.23 ppm and 1.01 ppm, each integrating to two protons. Their complex splitting arises from both geminal and vicinal coupling.

Caption: Correlation of ¹H NMR signals to molecular regions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon environments within the molecule.

Experimental Protocol

The ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR, operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument). A slightly more concentrated sample (20-50 mg) is used in a deuterated solvent like CDCl₃. The spectrum is commonly recorded with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Data Presentation

The proton-decoupled ¹³C NMR spectrum shows six distinct signals, corresponding to the six unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Carbon Type |

| 188.19 | C=O | Ketone Carbonyl |

| 143.79 | C-2' | Thiophene (quaternary) |

| 133.48 | C-5' | Thiophene CH |

| 131.84 | C-3' | Thiophene CH |

| 128.02 | C-4' | Thiophene CH |

| 19.31 | C-1 | Cyclopropyl CH |

| 11.45 | C-2/C-3 | Cyclopropyl CH₂ |

| Data sourced from the Spectral Database for Organic Compounds (SDBS). |

Spectral Interpretation

-

Carbonyl Carbon (188.19 ppm): The signal for the ketone carbonyl carbon appears significantly downfield, which is characteristic for this functional group. Ketone carbonyls typically resonate in the 190-220 ppm range, but conjugation with the thiophene ring shifts this signal slightly upfield to 188.19 ppm.

-

Thiophene Carbons (128.02-143.79 ppm): The four carbons of the thiophene ring appear in the aromatic region. The quaternary carbon (C-2'), to which the carbonyl group is attached, is found at 143.79 ppm. The other three CH carbons of the ring are observed at 133.48, 131.84, and 128.02 ppm.

-

Cyclopropyl Carbons (11.45-19.31 ppm): The carbons of the cyclopropyl ring are highly shielded and appear far upfield. The methine carbon (C-1) resonates at 19.31 ppm, while the two equivalent methylene carbons (C-2 and C-3) produce a single signal at 11.45 ppm. This upfield shift is a hallmark of the strained three-membered ring system.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol

The IR spectrum can be obtained using a Fourier Transform Infrared (FT-IR) spectrometer. For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film. The spectrum is then recorded over the standard range of 4000-400 cm⁻¹.

Data Presentation

The IR spectrum exhibits several key absorption bands that confirm the molecular structure.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3094 | Medium | C-H Stretch | Thiophene (Aromatic) |

| 2980 | Medium | C-H Stretch | Cyclopropyl (Aliphatic) |

| 1644 | Strong | C=O Stretch | Conjugated Ketone |

| 1412 | Strong | C=C Stretch | Thiophene (Aromatic) |

| 1231 | Strong | C-C Stretch | - |

| 1051 | Strong | C-H in-plane bend | - |

| 856 | Strong | C-H out-of-plane bend | 2-substituted Thiophene |

| 729 | Strong | C-S Stretch | Thiophene |

| Data sourced from the Spectral Database for Organic Compounds (SDBS). |

Spectral Interpretation

The most diagnostic feature of the IR spectrum is the strong, sharp absorption band at 1644 cm⁻¹ .

-

Carbonyl (C=O) Stretch: A typical saturated ketone shows a C=O stretch around 1715 cm⁻¹.[5] In this compound, this band is shifted to a lower frequency (1644 cm⁻¹). This shift of approximately 70 cm⁻¹ is a direct consequence of the electronic conjugation between the carbonyl group and the electron-rich thiophene ring. This conjugation delocalizes the pi-electrons, reducing the double-bond character of the C=O bond and thus lowering the energy (and frequency) required for the stretching vibration.

-

C-H Stretches: The spectrum shows absorptions just above 3000 cm⁻¹ (at 3094 cm⁻¹) characteristic of aromatic C-H stretching from the thiophene ring. The bands just below 3000 cm⁻¹ (at 2980 cm⁻¹) are due to the aliphatic C-H stretching of the cyclopropyl group.

-

Fingerprint Region (<1500 cm⁻¹): This region contains a complex series of absorptions. Notable bands include the C=C stretching of the thiophene ring at 1412 cm⁻¹ and strong C-H bending and C-S stretching vibrations (e.g., 856 and 729 cm⁻¹), which are characteristic of a 2-substituted thiophene.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, which aids in confirming its identity and structure.

Experimental Protocol

The mass spectrum is typically obtained using an Electron Ionization (EI) source coupled to a mass analyzer. The sample is introduced into the source, where it is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•). This ion and its subsequent fragments are accelerated, separated by their mass-to-charge ratio (m/z), and detected.

Data Presentation

The mass spectrum of this compound shows a clear molecular ion and a characteristic fragmentation pattern.

| m/z | Relative Intensity (%) | Proposed Fragment | Formula |

| 152 | 26.5 | [M]⁺• (Molecular Ion) | [C₈H₈OS]⁺• |

| 111 | 100.0 | [M - C₃H₅]⁺ (Base Peak) | [C₅H₃OS]⁺ |

| 83 | 7.9 | [C₄H₃S]⁺ | [C₄H₃S]⁺ |

| 39 | 23.1 | [C₃H₃]⁺ | [C₃H₃]⁺ |

| Data sourced from ChemicalBook. |

Spectral Interpretation

-

Molecular Ion Peak ([M]⁺•): The peak at m/z 152 confirms the molecular weight of the compound (152.21 g/mol ). Its significant relative intensity (26.5%) indicates that the molecular ion is reasonably stable under EI conditions.

-

Base Peak (m/z 111): The most abundant ion in the spectrum, the base peak, is observed at m/z 111. This corresponds to the loss of a cyclopropyl radical (•C₃H₅, mass = 41) from the molecular ion. This fragmentation pathway, known as alpha-cleavage, is highly favorable as it results in the formation of a very stable, resonance-stabilized 2-thienoyl cation. The stability of this cation is the primary driving force for this fragmentation.

-

Other Fragments: The peak at m/z 83 corresponds to the further loss of carbon monoxide (CO) from the thienoyl cation, forming the thiophenyl cation. The peak at m/z 39 is attributed to the cyclopropenyl cation [C₃H₃]⁺, a common fragment in the mass spectra of cyclopropyl compounds.

Caption: Key fragmentation pathway of this compound.

Conclusion

The collective spectroscopic data provides an unambiguous structural confirmation of this compound. ¹H and ¹³C NMR define the precise connectivity and electronic environment of each atom. IR spectroscopy confirms the presence of the key conjugated ketone functional group and the thiophene ring. Finally, mass spectrometry validates the molecular weight and reveals a logical fragmentation pattern dominated by the formation of the stable 2-thienoyl cation. This guide serves as an authoritative reference for the characterization of this important synthetic intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Cyclopropyl-2-thienylmethanone | C8H8OS | CID 80328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 5. researchgate.net [researchgate.net]

1H NMR and 13C NMR analysis of "Cyclopropyl 2-thienyl ketone"

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Cyclopropyl 2-thienyl ketone

Authored by: A Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of this compound, a molecule featuring a unique combination of a strained aliphatic ring, an aromatic heterocycle, and a key carbonyl functional group. We will delve into the theoretical principles and practical interpretation of its ¹H and ¹³C NMR spectra. This document is intended for researchers and professionals in drug development and chemical sciences who rely on robust spectroscopic characterization for structural elucidation and quality control.

Introduction: The Structural Landscape of this compound

This compound is a compound whose structure presents a fascinating case study for NMR analysis. It comprises three distinct moieties:

-

A Thiophene Ring: A five-membered aromatic heterocycle containing a sulfur atom. The aromaticity and the presence of the heteroatom create a distinct electronic environment for its constituent protons and carbons.

-

A Carbonyl Group: An electron-withdrawing ketone functional group that acts as a bridge between the aromatic and aliphatic systems. Its powerful inductive and resonance effects significantly influence the chemical shifts of adjacent nuclei.

-

A Cyclopropyl Ring: A highly strained three-membered aliphatic ring. This strain results in unique electronic properties, including a characteristic "ring current" that strongly shields the cyclopropyl protons, causing them to appear in an unusually upfield region of the ¹H NMR spectrum.[1][2]

The unambiguous characterization of this molecule is paramount for its application in synthetic chemistry and materials science. NMR spectroscopy serves as the primary tool for confirming its covalent structure, providing atom-level resolution of its chemical environment.

In this guide, we will systematically dissect the ¹H and ¹³C NMR spectra, correlating every signal to a specific nucleus within the molecule and explaining the underlying chemical principles that govern the observed spectral parameters.

Caption: Structure of this compound with atom numbering.

¹H NMR Spectral Analysis: A Tale of Two Rings

The ¹H NMR spectrum provides a detailed map of the proton environments. For this compound, the signals are logically segregated into two regions: the downfield aromatic region for the thiophene protons and the highly shielded upfield region for the cyclopropyl protons.

The Aromatic Region: Thiophene Protons

The three protons on the thiophene ring (H3, H4, and H5) are deshielded due to the aromatic ring current and the potent electron-withdrawing effect of the adjacent carbonyl group. They appear as a complex set of multiplets between 7.0 and 8.0 ppm.

-

H5 Proton: This proton is expected to be a doublet of doublets, coupling to both H4 (ortho coupling, ³J) and H3 (meta or long-range coupling, ⁴J). It is typically the most downfield of the thiophene protons.

-

H3 Proton: This proton is adjacent to the carbonyl-substituted carbon. It appears as a doublet of doublets, coupling to H4 (³J) and H5 (⁴J).

-

H4 Proton: This proton is also a doublet of doublets, coupling to its neighbors H3 (³J) and H5 (³J).

The coupling constants are characteristic of the thiophene system:

-

³J(H4-H5) is typically in the range of 4.5 - 5.5 Hz.

-

³J(H3-H4) is typically in the range of 3.5 - 4.5 Hz.

-

⁴J(H3-H5) is a smaller long-range coupling, typically 1.0 - 1.5 Hz.[3][4][5]

The Aliphatic Region: Cyclopropyl Protons

The cyclopropyl protons represent a classic example of shielding due to ring strain and anisotropy. The C-C bonds of the cyclopropane ring possess significant p-character, inducing a magnetic field that opposes the external field in the region of the protons.[1][2] This shifts their signals to a remarkably high field, typically between 1.0 and 3.0 ppm.

-

H1' Proton (Methine): This single proton, attached to the carbon bonded to the carbonyl, is the most deshielded of the cyclopropyl protons due to the ketone's proximity. It appears as a multiplet resulting from coupling to the four adjacent methylene protons.

-

H2'/H3' Protons (Methylene): The four methylene protons are diastereotopic and chemically non-equivalent. They appear as two complex multiplets. Their intricate splitting patterns arise from both geminal coupling (coupling between protons on the same carbon) and vicinal coupling (coupling to the H1' methine proton). A key feature in cyclopropane systems is that the cis vicinal coupling constant (J_cis) is generally larger than the trans vicinal coupling constant (J_trans).[6][7][8]

Tabulated ¹H NMR Data

The following table summarizes representative experimental data for this compound.[9]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H5 | ~7.85 | dd | ³J = 5.0, ⁴J = 1.1 | 1H |

| H3 | ~7.70 | dd | ³J = 3.8, ⁴J = 1.1 | 1H |

| H4 | ~7.20 | dd | ³J = 5.0, ³J = 3.8 | 1H |

| H1' (methine) | ~2.60 | m | - | 1H |

| H2'/H3' (methylene) | ~1.25 | m | - | 2H |

| H2'/H3' (methylene) | ~1.10 | m | - | 2H |

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 8-16 scans for a good signal-to-noise ratio.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum by setting the TMS peak to 0.00 ppm.

¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon environment within the molecule. For this compound, a total of seven distinct signals are expected (one carbonyl, four thiophene, and two cyclopropyl carbons), as the two methylene carbons of the cyclopropyl group are chemically equivalent due to symmetry.

Predicted Chemical Shifts

-

C=O (Carbonyl): The ketone carbonyl carbon is the most deshielded carbon due to the large electronegativity of the oxygen atom and its sp² hybridization. It will appear as a weak signal significantly downfield, typically in the range of 190-200 ppm.[10]

-

Thiophene Carbons:

-

C2: The carbon directly attached to the carbonyl group is significantly deshielded and appears around 144 ppm.

-

C5: The carbon furthest from the substituent, adjacent to the sulfur, typically appears around 134 ppm.

-

C3 & C4: These carbons appear in the aromatic region, typically between 128-132 ppm.[11][12]

-

-

Cyclopropyl Carbons: The carbons of the strained ring are highly shielded and appear far upfield.[13]

-

C1' (Methine): The carbon attached to the carbonyl group is deshielded relative to the methylene carbons, appearing around 20-25 ppm.

-

C2'/C3' (Methylene): These two equivalent carbons are highly shielded, appearing around 10-15 ppm.

-

Tabulated ¹³C NMR Data

The following table summarizes representative experimental data.[14]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Ketone) | ~193.5 |

| C2 (Thiophene) | ~144.2 |

| C5 (Thiophene) | ~134.1 |

| C3 (Thiophene) | ~132.0 |

| C4 (Thiophene) | ~128.3 |

| C1' (Cyclopropyl, CH) | ~21.5 |

| C2'/C3' (Cyclopropyl, CH₂) | ~11.8 |

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly more concentrated sample (15-25 mg) may be beneficial.

-

Instrument Setup: Use a 400 MHz (or higher) spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse program with NOE (zgpg30).

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 128-1024 scans, as ¹³C is an insensitive nucleus.

-

-

Processing: Apply Fourier transformation with an exponential line broadening of 1-2 Hz, phase correction, and baseline correction. Reference the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.

Structural Verification Workflow: From 1D to 2D NMR

While 1D NMR provides a strong foundation for structural assignment, 2D NMR techniques offer definitive proof of connectivity. A comprehensive analysis workflow integrates multiple experiments to build an unambiguous structural model.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. researchgate.net [researchgate.net]

- 3. jcsp.org.pk [jcsp.org.pk]

- 4. Long-range coupling in the proton nuclear magnetic resonance spectra of some benzothiophen and benzofuran analogues - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Long-range coupling in the proton nuclear magnetic resonance spectra of some benzothiophen and benzofuran analogues - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. youtube.com [youtube.com]

- 9. This compound(6193-47-1) 1H NMR spectrum [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. academic.oup.com [academic.oup.com]

- 12. academic.oup.com [academic.oup.com]

- 13. spectrabase.com [spectrabase.com]

- 14. Cyclopropyl-2-thienylmethanone | C8H8OS | CID 80328 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cyclopropyl 2-Thienyl Ketone: A Versatile Building Block in Modern Synthesis

Introduction: The Strategic Value of Strained Ring Systems

In the landscape of modern drug discovery and materials science, the pursuit of novel molecular architectures with precisely tailored properties is paramount. Among the structural motifs that have garnered significant attention, the cyclopropyl group stands out for its unique combination of conformational rigidity and electronic characteristics.[1] When incorporated into a molecule, this strained three-membered ring can profoundly influence its pharmacological and material properties, often enhancing metabolic stability, improving potency through conformational constraint, and modulating pharmacokinetic profiles.[1]

Cyclopropyl 2-thienyl ketone, also known as cyclopropyl(thiophen-2-yl)methanone, is a prime exemplar of a bifunctional building block that marries the unique reactivity of a cyclopropyl ketone with the aromatic, electron-rich nature of a thiophene ring. This guide provides an in-depth technical overview of its physical and chemical characteristics, synthesis, reactivity, and applications, designed for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.

Physicochemical and Spectroscopic Characterization

This compound is a colorless to light yellow liquid under standard conditions. Its core physical properties are summarized in the table below, providing essential data for experimental design and process scale-up.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 6193-47-1 | [2] |

| Molecular Formula | C₈H₈OS | [2] |

| Molecular Weight | 152.21 g/mol | [2] |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Boiling Point | 120 °C @ 3 mmHg | [4] |

| Density | ~1.18 g/cm³ | [4] |

| Refractive Index (n²⁰/D) | ~1.58 | [5] |

| LogP | 1.96 | [2] |

| Storage Conditions | 2-8°C, cool and dark place | [4][6] |

Spectroscopic Signature

The structural identity of this compound is unequivocally confirmed by a combination of spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the strong carbonyl (C=O) stretching vibration. Due to conjugation with the aromatic thiophene ring, this absorption is expected in the range of 1666-1685 cm⁻¹ .[7] This is a downward shift from a typical saturated ketone (around 1715 cm⁻¹), which is a key diagnostic feature.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides a clear map of the molecule's hydrogen environments. The cyclopropyl protons typically appear as complex multiplets in the upfield region (δ 1.0-1.3 ppm). The lone methine proton adjacent to the carbonyl is shifted downfield to approximately δ 2.5-2.7 ppm. The three protons on the thiophene ring are found in the aromatic region, with characteristic shifts and coupling patterns around δ 7.1-7.8 ppm.[8][9]

-

¹³C NMR: The carbon spectrum is characterized by a carbonyl carbon resonance significantly downfield, typically >190 ppm. The cyclopropyl carbons appear in the upfield region, with the methine carbon (attached to the carbonyl) around 17-22 ppm and the methylene carbons at 11-14 ppm. The four distinct carbons of the 2-substituted thiophene ring resonate in the aromatic region (δ 125-145 ppm).[4][10]

-

Synthesis and Mechanism: A Friedel-Crafts Approach

The most direct and industrially scalable synthesis of this compound is the Friedel-Crafts acylation of thiophene with cyclopropanecarbonyl chloride.[11] This electrophilic aromatic substitution reaction is typically mediated by a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

-

Reagents: Thiophene, Cyclopropanecarbonyl Chloride, Anhydrous Aluminum Chloride (AlCl₃), Dichloromethane (DCM, anhydrous), Hydrochloric Acid (1M, aq.), Saturated Sodium Bicarbonate Solution (aq.), Brine, Anhydrous Magnesium Sulfate (MgSO₄).

-

Procedure:

-

To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add cyclopropanecarbonyl chloride (1.0 equivalent) to the suspension while maintaining the temperature at 0°C. Stir for 15-20 minutes to allow for the formation of the acylium ion complex.

-

Add thiophene (1.2 equivalents), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS.

-

Upon completion, carefully quench the reaction by slowly pouring it over crushed ice and 1M HCl.

-

Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield pure this compound.

-

Causality of the Mechanism

The regioselectivity of the acylation is dictated by the electronic properties of the thiophene ring. The sulfur atom stabilizes the cationic intermediate (the sigma complex) formed during electrophilic attack more effectively at the C2 (alpha) position than at the C3 (beta) position.[3] This is because attack at C2 allows for a resonance structure where the positive charge is delocalized onto the sulfur atom, a more stable arrangement than the intermediate formed from C3 attack, which lacks this stabilization.[3]

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the reactivity of both the ketone and the cyclopropyl ring. While the ketone undergoes standard transformations (e.g., reduction, Wittig reaction, reductive amination), the most synthetically powerful reactions involve the strained cyclopropyl ring.

Aryl cyclopropyl ketones are known to undergo facile ring-opening reactions under acidic or palladium-catalyzed conditions.[6][12] This transformation is driven by the release of the ~28 kcal/mol of ring-strain energy inherent to the cyclopropane ring.[12] This reaction provides a stereoselective route to valuable α,β-unsaturated ketones, which are themselves versatile intermediates in organic synthesis.[12]

The electron-rich nature of the thienyl substituent compared to a simple phenyl ring can influence the rate and regioselectivity of these ring-opening reactions, offering a handle for fine-tuning synthetic outcomes.[13]

Applications in Research and Development

The utility of this compound as a synthetic intermediate is broad, with significant implications in pharmaceuticals, agrochemicals, and materials science.

-

Pharmaceutical Development: This molecule is a key starting material for more complex structures. The cyclopropyl ketone moiety is a precursor to a wide range of heterocyclic and carbocyclic systems. Its derivatives are explored for various therapeutic areas, including as anti-inflammatory and analgesic agents.[4] The incorporation of the cyclopropyl group can block sites of metabolism and lock in a bioactive conformation, enhancing drug efficacy.[14]

-

Agrochemicals: It serves as a building block in the synthesis of advanced pesticides and herbicides, where the final molecular structure is optimized for target specificity and environmental degradation.[4]

-

Materials Science: The unique electronic properties of the thiophene ring combined with the reactivity of the cyclopropyl group allow for its incorporation into polymer formulations to enhance thermal stability and mechanical properties.[4]

Safety and Handling

This compound is classified as a combustible liquid and can cause skin, eye, and respiratory irritation.[5][15]

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Personnel should wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Recommended storage temperature is between 2-8°C.[4]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block that offers a gateway to molecular complexity. Its well-defined physicochemical properties, predictable spectroscopic signature, and accessible synthesis make it a reliable component in multi-step synthetic campaigns. The inherent reactivity of its strained cyclopropyl ring provides a powerful tool for constructing diverse molecular frameworks, particularly for applications in drug discovery where the unique attributes of the cyclopropyl motif are highly sought after. Understanding the principles governing its synthesis and reactivity is essential for any scientist aiming to innovate in the fields of medicinal chemistry, agrochemistry, and materials science.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. rsc.org [rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. This compound(6193-47-1) 1H NMR spectrum [chemicalbook.com]

- 9. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]

- 12. Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Infrared Spectrometry [www2.chemistry.msu.edu]

- 15. EP1029858A1 - Process for the production of cyclopentyl 2-thienyl ketone - Google Patents [patents.google.com]

"Cyclopropyl 2-thienyl ketone" reactivity and electronic properties

An In-Depth Technical Guide to the Reactivity and Electronic Properties of Cyclopropyl 2-Thienyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Unique Potential

This compound is a fascinating bifunctional molecule that stands at the intersection of strained-ring chemistry and heterocycle synthesis. It incorporates a highly strained cyclopropyl ring and an electron-rich thiophene moiety, both linked by a polar carbonyl group. This unique structural arrangement imparts a rich and complex reactivity profile, making it a valuable building block in organic synthesis.[1] Its utility is particularly noted in the development of pharmaceuticals, agrochemicals, and advanced materials, where the controlled release of the cyclopropane's ring strain can be harnessed to construct complex molecular architectures.[1] This guide offers a deep dive into the core principles governing its electronic behavior and chemical reactivity, providing field-proven insights for its strategic application in research and development.

Part 1: Molecular Architecture and Electronic Landscape

The reactivity of this compound is a direct consequence of its electronic and conformational properties. The molecule's behavior is not merely the sum of its parts but an intricate interplay between the cyclopropyl, carbonyl, and thienyl groups.

Physicochemical Properties

A summary of the key physical and chemical properties is provided below, offering a baseline for experimental design.

| Property | Value | Source(s) |

| CAS Number | 6193-47-1 | [1][2] |

| Molecular Formula | C₈H₈OS | [1][2] |

| Molecular Weight | 152.22 g/mol | [2] |

| Appearance | Colorless to light yellow clear liquid | [1][] |

| Boiling Point | 120 °C at 3 mmHg | [1] |

| Density | ~1.18 g/mL at 25 °C | [1][4] |

| Refractive Index | n20/D ~1.58 | [1][4] |

| IUPAC Name | cyclopropyl(thiophen-2-yl)methanone | [2] |

Conformational Dynamics: The s-cis/s-trans Equilibrium

The orientation of the cyclopropyl ring relative to the carbonyl group is a critical determinant of the molecule's reactivity. Like other α,β-cyclopropyl ketones, it primarily exists in two planar conformations: s-cis and s-trans.[5][6]

-

s-cis Conformer: The cyclopropyl ring is cis to the thiophene ring with respect to the C-C single bond. This is the global energy minimum, favored by optimal orbital overlap.

-

s-trans Conformer: The cyclopropyl ring is trans to the thiophene ring. This represents a local energy minimum.[6]

The preference for the s-cis conformation is rooted in stereoelectronic effects. The Walsh orbitals of the cyclopropane ring, which have significant p-character, can effectively conjugate with the π-system of the carbonyl group. This conjugation is maximized in the planar s-cis arrangement, leading to greater electronic stabilization.[6] Computational studies on the simpler cyclopropyl methyl ketone confirm that the s-cis conformer is the most stable.[5] The energy barrier to rotation between these conformers is relatively low, allowing for interconversion under thermal conditions.

Caption: Conformational equilibrium between s-cis and s-trans isomers.

Part 2: Synthesis and Spectroscopic Characterization

Core Synthetic Strategy: Friedel-Crafts Acylation

The most direct and common method for synthesizing this compound is the Friedel-Crafts acylation of thiophene. This involves the reaction of thiophene with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst. While patents often describe related syntheses using catalysts like stannic chloride, more modern and ecologically favorable solid catalysts can also be employed.[7]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Representative Friedel-Crafts Acylation

This protocol is a representative procedure based on established chemical principles for Friedel-Crafts reactions.

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and dry dichloromethane. Cool the suspension to 0 °C in an ice bath.

-

Acyl Chloride Addition: Slowly add cyclopropanecarbonyl chloride (1.0 eq) to the suspension via the dropping funnel over 15 minutes, maintaining the temperature at 0 °C.

-

Thiophene Addition: After stirring for 20 minutes, add a solution of thiophene (1.05 eq) in dry dichloromethane dropwise, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3-4 hours, monitoring by TLC.

-

Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.

-

Extraction & Purification: Separate the organic layer. Extract the aqueous layer with dichloromethane (2x). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield the pure ketone.

Spectroscopic Fingerprint

The structural identity of this compound can be unequivocally confirmed by standard spectroscopic methods.[8]

-

¹H NMR: Expect characteristic signals for the thiophene ring protons (typically three multiplets between δ 7.0-8.0 ppm). The cyclopropyl protons will appear as two multiplets in the upfield region (δ 1.0-1.5 ppm for the CH₂ groups and δ 2.5-3.0 ppm for the CH adjacent to the carbonyl).

-